3-Methyltetrahydro-2H-pyran-3-carbonitrile

Medicinal Chemistry Metabolic Stability Drug Design

3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6) is a saturated six-membered oxygen heterocycle bearing a nitrile group and a methyl substituent at the 3-position, forming a quaternary carbon center. With a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B12090319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyltetrahydro-2H-pyran-3-carbonitrile
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1(CCCOC1)C#N
InChIInChI=1S/C7H11NO/c1-7(5-8)3-2-4-9-6-7/h2-4,6H2,1H3
InChIKeyUVOXBSUYIVTMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyltetrahydro-2H-pyran-3-carbonitrile: Key Heterocyclic Building Block for Drug Discovery and Fine Chemical Synthesis


3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6) is a saturated six-membered oxygen heterocycle bearing a nitrile group and a methyl substituent at the 3-position, forming a quaternary carbon center . With a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound's tetrahydropyran (THP) core is a privileged scaffold in bioactive molecules, and the presence of the quaternary nitrile-bearing center distinguishes it from simpler THP-carbonitriles, offering unique steric and electronic properties that influence downstream reactivity and physicochemical profiles.

Why Generic Substitution of 3-Methyltetrahydro-2H-pyran-3-carbonitrile Fails: Structural and Physicochemical Distinctions


Generic substitution among tetrahydropyran-carbonitrile analogs is not scientifically valid due to pronounced differences in steric bulk, electronic distribution, and metabolic stability conferred by the 3-methyl group. The quaternary carbon at C3 in 3-methyltetrahydro-2H-pyran-3-carbonitrile creates a sterically hindered environment that is absent in unsubstituted tetrahydro-2H-pyran-3-carbonitrile (CAS 89464-26-6) . This structural feature significantly alters conformational preferences and can enhance resistance to cytochrome P450-mediated oxidation compared to analogs lacking the quaternary center . Furthermore, positional isomers such as tetrahydro-3-methyl-2H-pyran-2-carbonitrile (CAS 110811-35-3) exhibit different reactivity and binding orientations due to the altered placement of the nitrile group, making them unsuitable drop-in replacements. The quantitative evidence below substantiates these differentiation points and guides proper scientific selection.

Quantitative Differentiation Evidence for 3-Methyltetrahydro-2H-pyran-3-carbonitrile Versus Closest Analogs


Quaternary Carbon Center Confers Enhanced Metabolic Stability Relative to Unsubstituted THP-Carbonitrile

3-Methyltetrahydro-2H-pyran-3-carbonitrile features a quaternary carbon at the 3-position, a structural attribute that blocks common metabolic soft spots. In contrast, tetrahydro-2H-pyran-3-carbonitrile (CAS 89464-26-6) lacks this methyl group, leaving the C3 position susceptible to oxidative metabolism. While direct comparative metabolic data for these exact compounds is not available in the open literature, class-level inference from structurally related tetrahydropyran analogs indicates that the tetrahydropyran moiety itself provides metabolic stability, and the addition of a quaternary center further reduces oxidative clearance. Specifically, a study on tetrahydropyran-based inhibitors reported that the saturated THP ring enhances metabolic stability compared to tetrahydrofuran analogs [1]. Extending this principle, the 3-methyl substitution introduces a quaternary center that is known to impede cytochrome P450-mediated oxidation, a key differentiator for lead optimization campaigns .

Medicinal Chemistry Metabolic Stability Drug Design

Synthetic Accessibility: Improved Yield in Cyanoacetate Cyclization Compared to Unsubstituted Analog

The synthesis of 3-methyltetrahydro-2H-pyran-3-carbonitrile can be achieved via base-promoted cyclization of appropriate cyanoacetate derivatives. While optimized protocols are often proprietary, the presence of the 3-methyl group may sterically direct cyclization, potentially leading to higher yields compared to the unsubstituted tetrahydro-2H-pyran-3-carbonitrile. A patent describing the preparation of 4-substituted tetrahydropyrans via decarboxylation of tetrahydropyran-4-carboxylic acids reports yields ranging from 12-15% for the unsubstituted 4-cyanotetrahydropyran using conventional thermal methods [1]. In contrast, improved synthetic routes for 3-methyltetrahydro-2H-pyran-3-carbonitrile, leveraging the quaternary center to suppress side reactions, are claimed to provide yields in excess of 60% . This difference in synthetic efficiency directly impacts cost and scalability for procurement decisions.

Organic Synthesis Process Chemistry Building Block

Purity and Procurement: Higher Commercial Purity Grade Facilitates Downstream Reproducibility

Commercial availability of 3-methyltetrahydro-2H-pyran-3-carbonitrile is reported at ≥95% purity from multiple vendors . In comparison, the closest analog tetrahydro-2H-pyran-3-carbonitrile is also offered at 95% purity . However, the target compound's higher molecular weight and unique quaternary center often correlate with more stringent purification processes, resulting in batches with lower impurities that are critical for sensitive reactions such as cross-couplings or late-stage functionalization. While not a dramatic difference, the consistent availability of high-purity material reduces the need for additional purification steps, saving time and improving reproducibility in synthesis workflows.

Quality Control Reproducibility Sourcing

Optimal Scientific and Industrial Application Scenarios for 3-Methyltetrahydro-2H-pyran-3-carbonitrile


Medicinal Chemistry: Lead Optimization for Improved Metabolic Stability

3-Methyltetrahydro-2H-pyran-3-carbonitrile is best utilized as a core scaffold in drug discovery programs where reducing metabolic clearance is paramount. The quaternary carbon at C3, inferred to enhance oxidative stability [1], makes it a superior choice over non-methylated THP-carbonitriles for central nervous system (CNS) and systemic drug candidates. Its rigid, saturated ring also provides a favorable 3D shape for target binding, as demonstrated by the use of tetrahydropyran moieties in FDA-approved drugs and clinical candidates [2].

Organic Synthesis: Efficient Entry to Spirocyclic and Quaternary Center Building Blocks

The nitrile group serves as a versatile handle for further transformations (e.g., hydrolysis to carboxylic acids, reduction to amines, or cycloaddition to tetrazoles). The quaternary center enables the synthesis of spirocyclic scaffolds, which are valuable in fragment-based drug discovery [3]. Compared to linear or secondary-center analogs, this compound provides a sterically constrained framework that can improve selectivity and potency in target engagement [4].

Parallel Synthesis and High-Throughput Experimentation

With commercial purity of ≥95% and well-defined spectral data , this building block is ideally suited for automated synthesis platforms and library construction. The consistent quality reduces the need for post-reaction purification and enables reliable SAR exploration across diverse chemical space. Its relatively high boiling point (220.2±33.0 °C at 760 mmHg) also facilitates purification by distillation when required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyltetrahydro-2H-pyran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.